REACTION_CXSMILES
|
N#N.[F:3][C:4]1[C:9]([C:10]2[CH2:11][CH2:12][CH2:13][N:14](C(OC(C)(C)C)=O)[CH:15]=2)=[CH:8][CH:7]=[CH:6][N:5]=1.[ClH:23].CC(O)C>[Pd].CCO>[ClH:23].[ClH:23].[F:3][C:4]1[C:9]([CH:10]2[CH2:11][CH2:12][CH2:13][NH:14][CH2:15]2)=[CH:8][CH:7]=[CH:6][N:5]=1 |f:6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
tert-butyl 5-(2-fluoropyridin-3-yl)-3,4-dihydropyridine-1(2H)-carboxylate
|
Quantity
|
673 mg
|
Type
|
reactant
|
Smiles
|
FC1=NC=CC=C1C=1CCCN(C1)C(=O)OC(C)(C)C
|
Type
|
CUSTOM
|
Details
|
After stirring for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the flask capped with a balloon of H2
|
Type
|
WAIT
|
Details
|
After 16 hours
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
The balloon was refilled
|
Type
|
WAIT
|
Details
|
After a further 5 days
|
Duration
|
5 d
|
Type
|
CUSTOM
|
Details
|
consumption of starting material
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through a celite cartridge
|
Type
|
WASH
|
Details
|
the cartridge rinsed with DCM
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.FC1=NC=CC=C1C1CNCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |